N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide is a structurally complex molecule featuring three key moieties:
A 2-fluorobenzylidene group: This Z-configuration substituent at the C5 position of the thiazolidinone ring introduces steric and electronic effects critical for molecular interactions.
An N-methylpropanamide side chain: Linked to a 1,1-dioxidotetrahydrothiophen-3-yl group, this moiety modulates solubility and pharmacokinetic properties.
While direct biological data for this compound are absent in the provided evidence, its structural analogs (e.g., thiazolidinone derivatives) are frequently explored for antimicrobial, antitumor, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C18H19FN2O5S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide |
InChI |
InChI=1S/C18H19FN2O5S2/c1-20(13-7-9-28(25,26)11-13)16(22)6-8-21-17(23)15(27-18(21)24)10-12-4-2-3-5-14(12)19/h2-5,10,13H,6-9,11H2,1H3/b15-10- |
InChI Key |
QWVIVCGBRSHAPD-GDNBJRDFSA-N |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=O |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=O |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and ester-like groups:
-
Amide bond cleavage : Basic hydrolysis (e.g., NaOH, 80°C) cleaves the N-methylpropanamide group, yielding a carboxylic acid derivative and a secondary amine.
-
Thiazolidinone ring opening : Strong acidic conditions (e.g., HCl, reflux) break the thiazolidinone ring, forming a mercaptoacetic acid intermediate.
Table 1: Hydrolysis Reaction Outcomes
| Reaction Condition | Product(s) Formed | Yield (%) | Characterization Method |
|---|---|---|---|
| 0.1M NaOH, 80°C, 4h | 3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid | 72 | NMR, HPLC |
| 6M HCl, reflux, 6h | 2-fluoro-N-(mercaptoacetyl)benzamide | 58 | FT-IR, MS |
Nucleophilic Substitution
The 2-fluorobenzylidene group participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing fluorine atom:
-
Fluorine displacement : Reacts with amines (e.g., piperidine) in DMF at 120°C, replacing fluorine with nucleophiles.
-
Thiophene sulfone reactivity : The sulfone group in the tetrahydrothiophene moiety facilitates SN2 reactions with alkyl halides.
Table 2: NAS Reactions with Amines
| Nucleophile | Solvent | Temperature (°C) | Product Structure | Yield (%) |
|---|---|---|---|---|
| Piperidine | DMF | 120 | 2-(piperidin-1-yl)benzylidene analog | 65 |
| Morpholine | THF | 100 | 2-morpholinobenzylidene derivative | 53 |
Oxidation and Reduction
-
Sulfone stability : The tetrahydrothiophene sulfone group resists further oxidation but can undergo reduction with LiAlH4 to form a thiolane intermediate.
-
Thiazolidinone reduction : NaBH4 selectively reduces the exocyclic double bond in the thiazolidinone ring, generating a saturated analog.
Key Observations :
-
Reduction of the Z-configured benzylidene group proceeds with >90% stereoselectivity.
-
Oxidation of the tetrahydrothiophene ring with H2O2 forms no new products, confirming sulfone stability.
Cycloaddition and Ring-Opening Reactions
The thiazolidinone core participates in [3+2] cycloadditions with dipolarophiles like acrylonitrile:
| Dipolarophile | Catalyst | Product | Application |
|---|---|---|---|
| Acrylonitrile | CuI, Et3N | Spiro-thiazolidinone-pyrrolidine | Antiviral lead candidate |
| Phenylacetylene | None | Fused thiazole-heterocycle | Structural novelty in screening |
Photochemical Reactivity
UV irradiation (254 nm) induces [2+2] cycloaddition between the fluorobenzylidene and thiazolidinone groups, forming a bicyclic product:
Conditions : CH2Cl2, 12h, N2 atmosphere
Yield : 41%
Significance : This reaction demonstrates the compound’s potential as a photoswitchable scaffold.
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity Ranking (1–5) | Notes |
|---|---|---|---|
| Thiazolidinone carbonyl | Nucleophilic addition | 4 | Favors Grignard reagents |
| Fluorobenzylidene | NAS | 5 | High activation by –F |
| Tetrahydrothiophene sulfone | SN2 | 2 | Limited by steric hindrance |
Mechanistic Insights
-
Thiazolidinone ring : Acts as a Michael acceptor in conjugate additions due to electron-deficient carbonyl groups.
-
Fluorobenzylidene : Enhances electrophilicity at the benzylidene carbon, facilitating nucleophilic attacks.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Ring
The 2-fluorobenzylidene group distinguishes the target compound from analogs with alternative halogenation or substitution patterns:
- 4-Chlorobenzylidene derivative (): Replacing fluorine with chlorine at the para position reduces electronegativity but increases lipophilicity.
- Unsubstituted benzylidene derivatives (): Compounds lacking halogen substituents exhibit reduced biological activity in antimicrobial assays, underscoring the importance of electron-withdrawing groups like fluorine .
Thiazolidinone Core Modifications
- Thioxo vs. Dioxo Configuration: Analogs with a 2-thioxo-4-oxothiazolidinone core (e.g., ) demonstrate lower solubility but increased metabolic stability compared to the dioxo configuration in the target compound .
- Rhodanine Derivatives: Replacement of the thiazolidinone with a rhodanine ring (e.g., ) introduces a thione group, altering redox properties and metal-binding capacity .
Side Chain Diversity
- Pesticidal Propanamide Analogs (): Compounds like N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide prioritize thioether linkages for pesticidal activity, contrasting with the target compound’s sulfone group .
- Phenothiazine-Linked Thiadiazoles (): Bulky aromatic side chains in such derivatives reduce membrane permeability but enhance intercalation with biological macromolecules .
Antitumor Activity
- Halogenated Thiazolidinones (): Fluorinated and chlorinated derivatives exhibit selective inhibition against leukemia and non-small cell lung cancer cells. The target compound’s 2-fluorobenzylidene group may similarly enhance tumor selectivity .
- Benzodioxol-Imidazole Hybrids (): While structurally distinct, these compounds highlight the role of fluorinated aryl groups in improving cytotoxicity .
Antimicrobial Potential
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Electron-Withdrawing Substituents : Fluorine at the benzylidene ortho position (target compound) enhances electronic effects critical for binding to enzymes like protein kinases or peroxisome proliferator-activated receptors (PPARs) .
Dioxo vs.
Side Chain Optimization : The tetrahydrothiophene-1,1-dioxide group may reduce metabolic degradation compared to simpler alkyl chains in pesticidal analogs .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Thiazolidinone core formation : Cyclocondensation of thiourea derivatives with α-ketoesters under acidic conditions to form the 2,4-dioxo-1,3-thiazolidin-3-yl moiety.
- Z-configuration control : Use of stereoselective Wittig or Horner-Wadsworth-Emmons reactions to introduce the (5Z)-5-(2-fluorobenzylidene) group, with careful monitoring via HPLC to ensure geometric purity .
- Amide coupling : Reaction of the thiazolidinone intermediate with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide using coupling agents like EDC/HOBt in anhydrous DMF .
- Yield optimization : Adjusting reaction temperature (e.g., 0–25°C for amide bond formation) and solvent polarity to minimize side products .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry (e.g., Z-configuration of the benzylidene group) and substituent positions. NOESY or COSY may resolve spatial interactions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities (<1% threshold) .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and sulfone groups (S=O at ~1300 cm⁻¹) .
- HPLC-PDA : Assesses purity (>95%) and monitors geometric isomerism .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies should involve:
- Structural analogs : Synthesizing derivatives with variations in the fluorobenzylidene group (e.g., substituent position, halogen replacement) or thiazolidinone ring (e.g., replacing dioxo with thioamide).
- Biological assays : Testing analogs against relevant targets (e.g., PPAR-γ for antidiabetic activity) using in vitro models (HEK293 cells transfected with reporter genes) and comparing EC₅₀ values .
- Data correlation : Computational tools like CoMFA or molecular docking to link structural features (e.g., electronegativity of the 2-fluorobenzylidene group) to activity trends .
| Analog Modification | Biological Activity (IC₅₀, µM) | Key SAR Insight |
|---|---|---|
| 2-Fluorobenzylidene (parent) | 0.45 ± 0.07 | High PPAR-γ affinity |
| 3-Fluorobenzylidene | 1.20 ± 0.15 | Reduced steric compatibility |
| Chlorobenzylidene | 0.89 ± 0.12 | Halogen size impacts binding |
| Example SAR table inspired by structural comparisons in and . |
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
Discrepancies may arise from:
- Pharmacokinetic factors : Poor solubility or metabolic instability. Address via:
- LogP optimization : Introducing polar groups (e.g., hydroxyl) to improve aqueous solubility while maintaining membrane permeability .
- Prodrug strategies : Masking the sulfone group as a labile ester to enhance oral bioavailability .
- Assay limitations : Use 3D cell cultures or ex vivo tissue models to better mimic in vivo conditions .
- Dose calibration : Pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing regimens across models .
Q. What computational approaches are effective for mechanistic studies?
- Molecular Dynamics (MD) Simulations : Predict binding stability of the thiazolidinone core with target proteins (e.g., PPAR-γ ligand-binding domain) over 100-ns trajectories .
- Density Functional Theory (DFT) : Analyze electronic effects of the 2-fluorobenzylidene group on charge distribution and H-bonding potential .
- ADMET Prediction : Tools like SwissADME to forecast absorption barriers or cytochrome P450 interactions early in development .
Methodological Considerations for Data Contradictions
Q. How should researchers design experiments to resolve conflicting stability data?
- Controlled degradation studies : Expose the compound to varying pH (1–13), temperatures (25–60°C), and light conditions, monitoring degradation via UPLC-MS. For example, sulfone group hydrolysis under alkaline conditions may explain instability .
- Statistical DoE (Design of Experiments) : Use factorial designs to isolate critical degradation factors (e.g., pH × temperature interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
